molecular formula C14H12N2O4 B2691468 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime CAS No. 478043-02-6

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime

Cat. No. B2691468
CAS RN: 478043-02-6
M. Wt: 272.26
InChI Key: MKIQSBCXQDUIIS-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime” is an organic compound containing a nitro group (-NO2), a phenoxy group (Ph-O-), a phenyl group (Ph-), an ethanone group (C2H3O), and an oxime group (R1R2C=NOH). Each of these functional groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, phenoxy, phenyl, ethanone, and oxime groups would all influence the molecule’s shape, reactivity, and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The oxime group could potentially undergo tautomerization to form a carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Copper Extraction

One study describes the synthesis of 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, showcasing their utility in extracting copper from acidic solutions. This indicates that oxime derivatives can serve as effective extractants for metal ions, suggesting potential applications of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime in metal recovery or environmental remediation processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Catalytic and Antimicrobial Activities

The synthesis of oxime derivatives has been explored for their catalytic and antimicrobial properties. For instance, mono- and dinuclear Ni(II) complexes derived from oxime ligands have been investigated for their spectroscopic, electrochemical, thermal, and antimicrobial activities, hinting at the multifaceted applications of oximes in catalysis, material science, and biomedicine (Chai et al., 2017).

Organic Synthesis and Drug Design

Oximes are key intermediates in organic synthesis and drug design due to their versatility in chemical transformations. The synthesis of novel oxime derivatives with potential nitric oxide releasing properties, evaluated for analgesic and anti-inflammatory activities, underscores the role of oximes in medicinal chemistry. This suggests that this compound could be a precursor or an active moiety in designing new pharmaceutical agents (Abadi, Hegazy, & El-Zaher, 2005).

Environmental and Analytical Chemistry

Oximes have been studied for their environmental applications, such as in the degradation of pollutants. The enzymatic degradation of phenolic compounds catalyzed by oximes, leading to the efficient removal of chemical oxygen demand (COD) and conversion to less harmful substances, illustrates the potential environmental benefits of oxime derivatives (Yao, Sun, Wang, & Deng, 2006).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, depending on its specific characteristics .

properties

IUPAC Name

(NZ)-N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQSBCXQDUIIS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.